

An In-depth Technical Guide to 1-Cyclohexenylacetic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Cyclohexenylacetic acid**

Cat. No.: **B100004**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **1-cyclohexenylacetic acid**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Properties and Structure

1-Cyclohexenylacetic acid, a derivative of acetic acid and cyclohexene, is a compound of interest in organic synthesis and pharmaceutical research. Its chemical identity and physical properties are summarized below.

Chemical Structure

The structure of **1-cyclohexenylacetic acid** consists of a cyclohexene ring attached to an acetic acid moiety at the C1 position.

IUPAC Name: 2-(Cyclohex-1-en-1-yl)acetic acid^[1] Molecular Formula: C₈H₁₂O₂^[1] SMILES: C1CCC(=CC1)CC(=O)O InChI: InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2, (H,9,10)^[2] InChIKey: KDFBPHXESBPHTK-UHFFFAOYSA-N^[2]

Physicochemical Properties

A compilation of the key physicochemical properties of **1-cyclohexenylacetic acid** is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Weight	140.18 g/mol	[1] [3]
CAS Number	18294-87-6	[2] [3]
Melting Point	33 °C	[3] [4]
Boiling Point	140-142 °C at 25 mmHg	[3] [4]
Density	1.04 g/mL	[4]
Refractive Index	1.4775	[4]
pKa	5.00 ± 0.10 (Predicted)	[3]
Appearance	Colorless to off-white solid below 33°C, liquid above 33°C	[3]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of **1-cyclohexenylacetic acid**. This section outlines a general synthetic approach and standard analytical techniques.

Synthesis of 1-Cyclohexenylacetic Acid

A common synthetic route to **1-cyclohexenylacetic acid** involves the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by decarboxylation and hydrolysis.[\[5\]](#)

Materials:

- Cyclohexanone
- Cyanoacetic acid

- Ammonium acetate
- n-Hexane
- Hydrochloric acid
- Sodium hydroxide
- Diethyl ether
- Magnesium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone and cyanoacetic acid in n-hexane. Add a catalytic amount of ammonium acetate. Heat the mixture to reflux for several hours to facilitate the condensation reaction, forming an intermediate.
- Hydrolysis and Decarboxylation: After cooling, the intermediate is hydrolyzed with a strong base, such as sodium hydroxide, followed by acidification with hydrochloric acid. Subsequent heating of the acidic solution leads to decarboxylation.
- Extraction and Purification: The aqueous solution is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization to yield **1-cyclohexenylacetic acid**.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of **1-cyclohexenylacetic acid**.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.

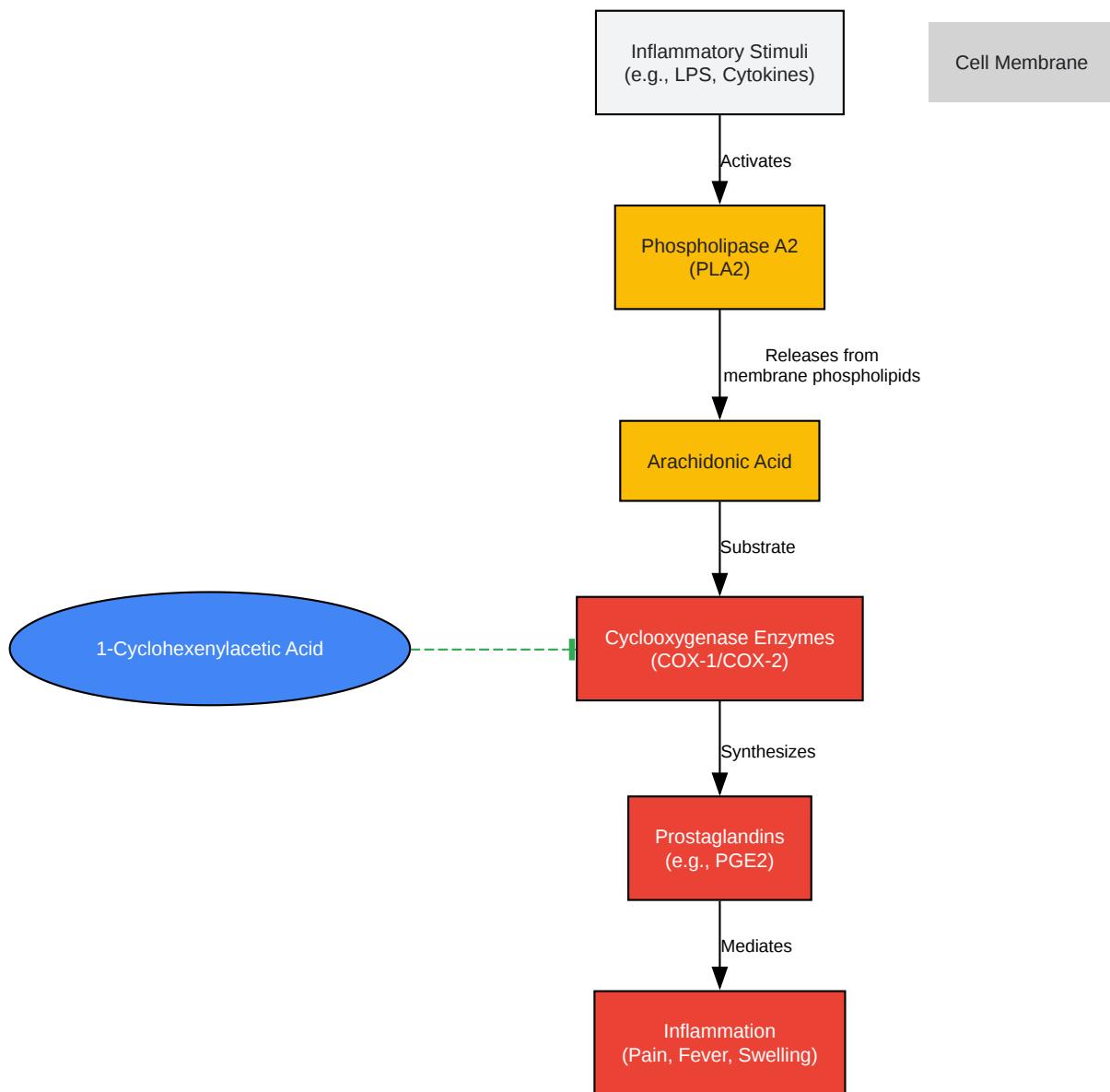
- Instrumentation: A 300 or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **1-cyclohexenylacetic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Analysis: The proton NMR spectrum is expected to show signals for the vinyl proton on the cyclohexene ring, the allylic protons, the methylene protons of the acetic acid group, and the remaining methylene protons of the cyclohexene ring. The carboxylic acid proton will appear as a broad singlet.
- ^{13}C NMR Analysis: The carbon NMR spectrum will show distinct signals for the carboxylic carbon, the two sp^2 carbons of the double bond, and the sp^3 carbons of the cyclohexene ring and the acetic acid methylene group.

2.2.2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the liquid sample can be prepared between two NaCl or KBr plates. For the solid, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.
- Analysis: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm^{-1} characteristic of the O-H stretching of the carboxylic acid, a sharp and strong absorption around 1700 cm^{-1} corresponding to the C=O stretching of the carbonyl group, and C-H stretching and bending vibrations for the cyclohexene ring.

2.2.3. Mass Spectrometry (MS)

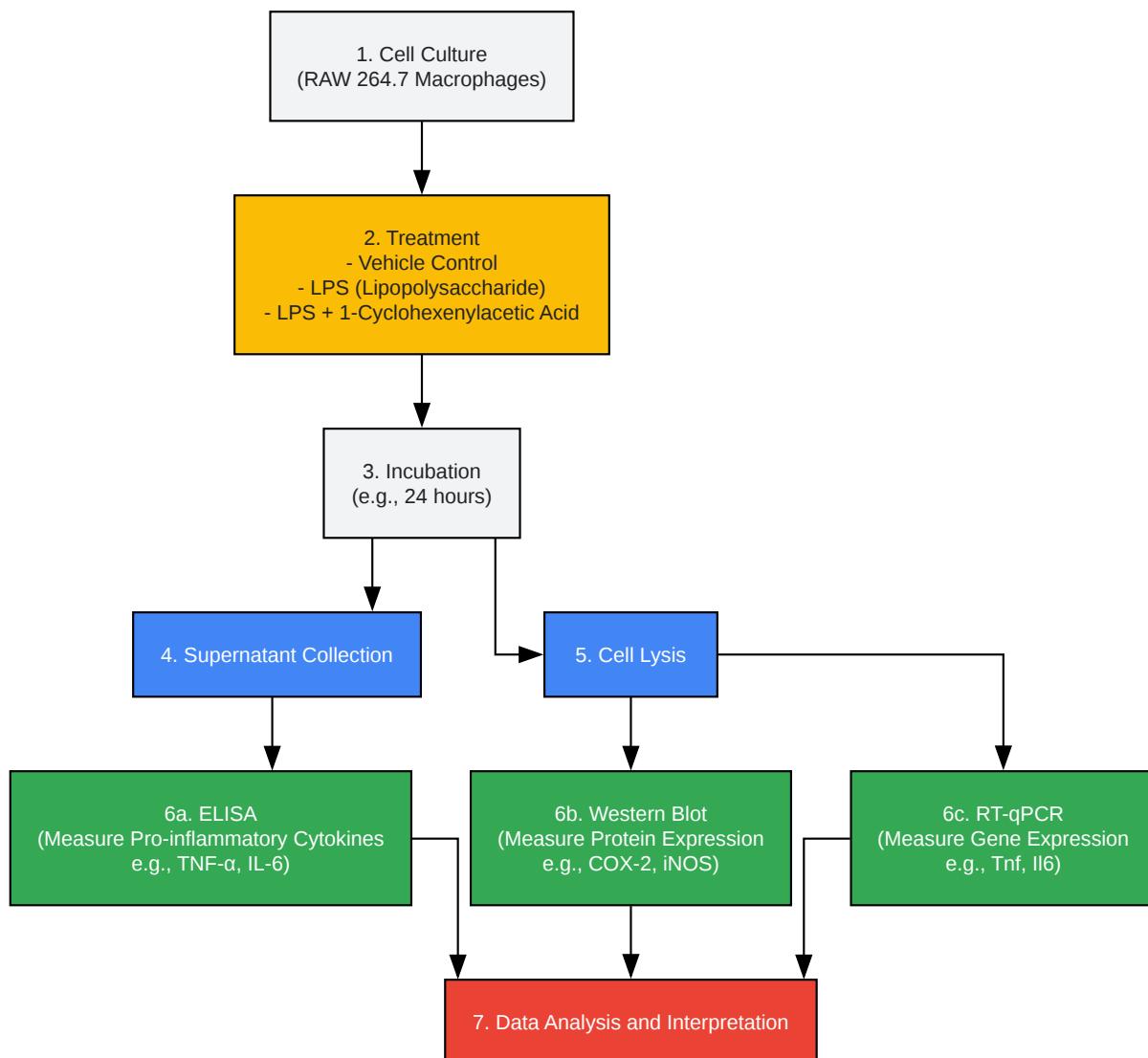
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.


- Analysis: The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of **1-cyclohexenylacetic acid** (140.18 g/mol). The fragmentation pattern will provide further structural information.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of **1-cyclohexenylacetic acid** are limited, its structural features as a carboxylic acid suggest potential roles in modulating inflammatory pathways. Carboxylic acids are known to influence pathways such as the prostaglandin synthesis and NF- κ B signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway


Based on the known activities of other anti-inflammatory carboxylic acids, a plausible mechanism of action for **1-cyclohexenylacetic acid** could involve the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.^[6] This would lead to a downstream reduction in the inflammatory response.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the prostaglandin synthesis pathway by **1-Cyclohexenylacetic Acid**.

Experimental Workflow for Investigating Anti-Inflammatory Effects

To validate the hypothetical anti-inflammatory activity of **1-cyclohexenylacetic acid**, a standard in vitro experimental workflow can be employed using a cell line such as RAW 264.7 macrophages.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow to assess the in vitro anti-inflammatory effects.

This guide provides a foundational understanding of **1-cyclohexenylacetic acid** for scientific and research applications. Further investigation into its biological activities and potential therapeutic applications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclohexene-1-acetic acid | C8H12O2 | CID 86699 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexenylacetic acid [webbook.nist.gov]
- 3. 1-CYCLOHEXENYLACETIC ACID CAS#: 18294-87-6 [amp.chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-Cyclohexenylacetic Acid|C8H12O2|CAS 18294-87-6 [benchchem.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Cyclohexenylacetic Acid: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100004#1-cyclohexenylacetic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com